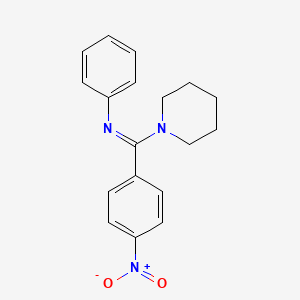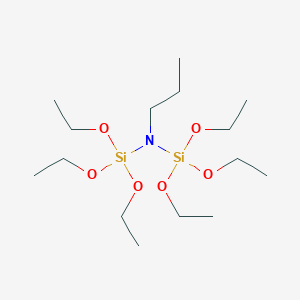
Silanamine, 1,1,1-triethoxy-N-propyl-N-(triethoxysilyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silanamine, 1,1,1-triethoxy-N-propyl-N-(triethoxysilyl)-: is an organosilicon compound characterized by the presence of both silane and amine functional groups. This compound is notable for its applications in various fields, including materials science, chemistry, and industrial processes. Its unique structure allows it to participate in a variety of chemical reactions, making it a versatile compound in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of Silanamine, 1,1,1-triethoxy-N-propyl-N-(triethoxysilyl)- typically involves the reaction of triethoxysilane with a suitable amine precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods: In industrial settings, the production of Silanamine, 1,1,1-triethoxy-N-propyl-N-(triethoxysilyl)- is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as distillation and chromatography, further enhances the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Silanamine, 1,1,1-triethoxy-N-propyl-N-(triethoxysilyl)- undergoes a variety of chemical reactions, including:
Hydrolysis: The compound reacts with water to form silanols and ethanol.
Condensation: Silanols formed from hydrolysis can further condense to form siloxane bonds.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions, often under acidic or basic conditions.
Condensation: Catalysts such as acids or bases to promote the formation of siloxane bonds.
Substitution: Various nucleophiles, such as amines or alcohols, under controlled temperature and solvent conditions.
Major Products:
Hydrolysis: Silanols and ethanol.
Condensation: Siloxanes and water.
Substitution: New organosilicon compounds with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Silanamine, 1,1,1-triethoxy-N-propyl-N-(triethoxysilyl)- is used as a precursor in the synthesis of advanced materials, such as siloxane polymers and hybrid organic-inorganic materials. Its ability to form stable siloxane bonds makes it valuable in the development of coatings, adhesives, and sealants.
Biology and Medicine: In biological research, this compound is utilized in the functionalization of surfaces for biosensors and diagnostic devices. Its biocompatibility and ability to form stable bonds with biomolecules make it suitable for various biomedical applications.
Industry: Industrially, Silanamine, 1,1,1-triethoxy-N-propyl-N-(triethoxysilyl)- is employed in the production of specialty chemicals, including water-repellent coatings and surface modifiers. Its versatility and reactivity make it a key component in the formulation of high-performance materials.
Mecanismo De Acción
The mechanism of action of Silanamine, 1,1,1-triethoxy-N-propyl-N-(triethoxysilyl)- involves the formation of siloxane bonds through hydrolysis and condensation reactions. The ethoxy groups are hydrolyzed to form silanols, which then condense to form siloxane linkages. This process is facilitated by the presence of catalysts and controlled reaction conditions. The molecular targets and pathways involved include the interaction of silanols with various substrates, leading to the formation of stable siloxane networks.
Comparación Con Compuestos Similares
- Silanamine, 1,1,1-trimethyl-N-(trimethylsilyl)-
- Silanamine, 1,1,1-triethoxy-N-(trimethylsilyl)-
- Silanamine, 1,1,1-trimethyl-N,N-diphenyl-
Comparison: Silanamine, 1,1,1-triethoxy-N-propyl-N-(triethoxysilyl)- is unique due to its dual functional groups, which allow it to participate in a wider range of chemical reactions compared to its analogs. The presence of both silane and amine functionalities enhances its reactivity and versatility, making it suitable for diverse applications in materials science and industrial chemistry.
Propiedades
Número CAS |
63365-93-5 |
|---|---|
Fórmula molecular |
C15H37NO6Si2 |
Peso molecular |
383.63 g/mol |
Nombre IUPAC |
N,N-bis(triethoxysilyl)propan-1-amine |
InChI |
InChI=1S/C15H37NO6Si2/c1-8-15-16(23(17-9-2,18-10-3)19-11-4)24(20-12-5,21-13-6)22-14-7/h8-15H2,1-7H3 |
Clave InChI |
FHICIQPWGMGPQQ-UHFFFAOYSA-N |
SMILES canónico |
CCCN([Si](OCC)(OCC)OCC)[Si](OCC)(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


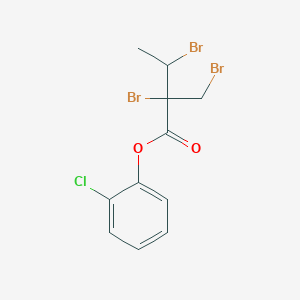
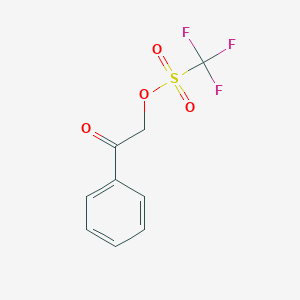
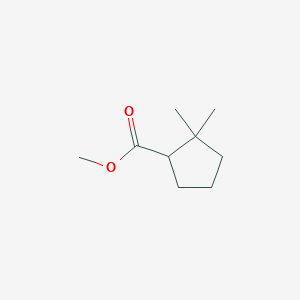
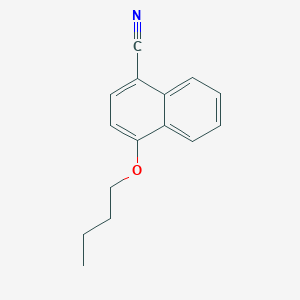
![3-Methylidenehexahydro-4,7-methanocyclopenta[b]pyran-2(3H)-one](/img/structure/B14511136.png)


![1-[2-(4-Methylphenyl)ethyl]naphthalene](/img/structure/B14511155.png)
![Methyl 2-[3-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate](/img/structure/B14511165.png)


![Lithium, [[bis(1,1-dimethylethyl)phosphino]methyl]-](/img/structure/B14511189.png)
![N,N'-[Propane-1,3-diylbis(oxy-4,1-phenylene)]dianiline](/img/structure/B14511195.png)
